8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[45]decane is a complex organic compound characterized by its unique spiro structure
Preparation Methods
The synthesis of 8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane typically involves multiple steps. One common synthetic route includes the reaction of a benzyloxy-substituted phenyl compound with an isocyanate precursor under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Scientific Research Applications
8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
8-[3-(Benzyloxy)phenyl]-8-isocyanato-1,4-dioxaspiro[4.5]decane can be compared with other spiro compounds, such as:
8-Benzyl-3-phenyl-1-oxa-3,8-diazaspiro[4.5]decane-2,4-dione: This compound has a similar spiro structure but different functional groups, leading to distinct chemical and biological properties.
1,3,8-Triazaspiro[4.5]decane-2,4-dione: Another spiro compound with unique applications in medicinal chemistry. The uniqueness of this compound lies in its specific functional groups and the resulting reactivity, which makes it valuable for various research applications.
Properties
CAS No. |
65619-87-6 |
---|---|
Molecular Formula |
C22H23NO4 |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
8-isocyanato-8-(3-phenylmethoxyphenyl)-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C22H23NO4/c24-17-23-21(9-11-22(12-10-21)26-13-14-27-22)19-7-4-8-20(15-19)25-16-18-5-2-1-3-6-18/h1-8,15H,9-14,16H2 |
InChI Key |
AKOXJAXYVZYHDF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1(C3=CC(=CC=C3)OCC4=CC=CC=C4)N=C=O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.